2-Piperidinepropanol

描述

属性

IUPAC Name |

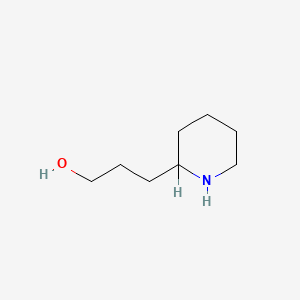

3-piperidin-2-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c10-7-3-5-8-4-1-2-6-9-8/h8-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCTXVMRFKFRMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24448-89-3 | |

| Record name | 2-Piperidinepropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024448893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-PIPERIDINEPROPANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143038 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Piperidinepropanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54KDK4ZD39 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

作用机制

Target of Action

2-Piperidinepropanol, also known as Biperiden, primarily targets the muscarinic receptors . These receptors play a crucial role in the central and peripheral nervous systems.

Mode of Action

Biperiden acts as a muscarinic antagonist . It competes with acetylcholine at the muscarinic receptors in the corpus striatum, restoring the balance. This interaction with its targets leads to changes in the nervous system, alleviating symptoms of parkinsonism and controlling extrapyramidal side effects of neuroleptic drugs.

Biochemical Pathways

Biperiden affects several crucial signaling pathways. For instance, it regulates the STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, and p-IκB pathways. These pathways are essential for the establishment of various conditions such as cancers. The regulation of these pathways by Biperiden leads to various downstream effects, including the inhibition of cell migration and cell cycle arrest.

Result of Action

The molecular and cellular effects of Biperiden’s action include antisecretory, antispasmodic, and mydriatic effects. Additionally, it possesses nicotinolytic activity. The compound is effective in treating acute episodes of extrapyramidal disturbances sometimes seen during treatment with neuroleptic agents.

生化分析

Biochemical Properties

2-Piperidinepropanol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The compound can act as a substrate for these enzymes, leading to its metabolism and subsequent production of metabolites. Additionally, this compound can interact with transport proteins, facilitating its movement across cellular membranes.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, particularly those involving G-protein coupled receptors. This interaction can lead to changes in gene expression and alterations in cellular metabolism. For instance, this compound can modulate the activity of enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can bind to specific receptors on the cell surface, leading to the activation or inhibition of downstream signaling pathways. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. This degradation can lead to a decrease in its efficacy and potential changes in its biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biological activity. There is a threshold beyond which the compound can become toxic or produce adverse effects. For instance, high doses of this compound have been associated with hepatotoxicity and other organ-specific toxicities in animal studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in different biochemical reactions, influencing metabolic flux and altering metabolite levels within the cell. The compound’s interaction with cofactors such as NADPH is also crucial for its metabolic processing.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation within target tissues. The distribution of this compound is generally uneven, with higher concentrations observed in tissues with high blood perfusion.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is often found in the cytoplasm and can also localize to other cellular compartments such as the endoplasmic reticulum and mitochondria. The compound’s activity and function can be influenced by its localization, with different effects observed depending on the subcellular compartment it resides in. Targeting signals and post-translational modifications play a role in directing this compound to specific organelles.

生物活性

2-Piperidinepropanol, also known as Biperiden, is a piperidine derivative that exhibits significant biological activity, primarily as a muscarinic antagonist. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of various neurological disorders. This article explores the biological activity of this compound, focusing on its mechanism of action, biochemical interactions, cellular effects, and relevant case studies.

Target Receptors

this compound primarily targets muscarinic receptors , which are a subtype of acetylcholine receptors involved in numerous physiological processes. By acting as an antagonist at these receptors, this compound inhibits acetylcholine's effects, leading to various physiological responses.

Biochemical Pathways

The compound influences several critical signaling pathways:

- STAT-3

- NF-κB

- PI3k/Akt

- JNK/p38-MAPK

- TGF-ß/SMAD

These pathways play vital roles in cell survival, proliferation, and inflammation. The inhibition of these pathways by this compound can lead to its antisecretory and antispasmodic effects, which are particularly beneficial in treating conditions like Parkinson's disease and other movement disorders .

This compound interacts with various biomolecules:

- Cytochrome P450 Enzymes : It acts as a substrate for these enzymes, facilitating its metabolism and the production of active metabolites.

- Transport Proteins : The compound aids in its own cellular uptake through interactions with transport proteins that facilitate movement across cellular membranes .

Cellular Effects

Research indicates that this compound can modulate the activity of enzymes involved in metabolic pathways. This modulation can lead to alterations in gene expression and overall cellular metabolism. Notably, it has been observed to affect cell signaling pathways involving G-protein-coupled receptors, which are crucial for various cellular responses .

Temporal Effects in Laboratory Settings

The stability of this compound under laboratory conditions is an essential factor influencing its biological activity. Studies have shown that while the compound is relatively stable over short periods, prolonged exposure can lead to degradation and reduced efficacy .

Case Studies and Research Findings

-

Antimicrobial Activity

A study investigated the antimicrobial properties of piperidine derivatives, including this compound. The findings indicated that compounds with piperidine rings exhibit significant antimicrobial activity against various pathogens . -

Anti-inflammatory Properties

Another research highlighted the role of piperidine derivatives in modulating inflammatory responses. Specifically, compounds similar to this compound demonstrated potential as anti-inflammatory agents by inhibiting key signaling pathways involved in inflammation . -

Neuroprotective Effects

Clinical observations suggest that Biperiden may offer neuroprotective benefits in patients with Parkinson's disease by mitigating symptoms through its muscarinic antagonistic properties. This effect has been linked to improved motor function and reduced tremors in affected individuals .

Summary Table: Biological Activities of this compound

| Activity Type | Description |

|---|---|

| Muscarinic Antagonism | Inhibits acetylcholine at muscarinic receptors, leading to reduced secretions and spasms. |

| Antimicrobial | Exhibits significant activity against various pathogens due to structural properties. |

| Anti-inflammatory | Modulates inflammatory signaling pathways, potentially reducing inflammation-related damage. |

| Neuroprotective | May improve motor functions in Parkinson's disease patients through receptor antagonism. |

科学研究应用

Medicinal Chemistry Applications

2-Piperidinepropanol has been studied for its role in drug development, particularly in enhancing the efficacy of existing medications. Its piperidine moiety is crucial for its pharmacological properties, including:

- Monoamine Oxidase Inhibition : The compound exhibits inhibitory activity against monoamine oxidase B (MAO-B), making it a candidate for treating neurodegenerative diseases such as Parkinson's disease. Research indicates that compounds with piperidine structures can modulate neurotransmitter levels, thereby improving motor functions in animal models of Parkinson's disease .

- Neuroprotective Effects : Studies have shown that this compound can potentially protect neurons from oxidative stress and apoptosis, which are critical factors in neurodegeneration . This property suggests its utility in developing therapies for Alzheimer's disease and other cognitive disorders.

Cancer Therapy Applications

Recent research highlights the anticancer potential of this compound derivatives. Key findings include:

- Cytotoxicity Against Tumor Cells : Certain derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and ovarian cancer. For instance, a study reported that a derivative showed better cytotoxicity than the reference drug bleomycin in hypopharyngeal tumor cells .

- Mechanisms of Action : The anticancer activity is attributed to the ability of these compounds to induce apoptosis and inhibit critical signaling pathways involved in cancer progression, such as STAT3 and NF-kB pathways . This makes them promising candidates for further development as chemotherapeutic agents.

Neuropharmacological Studies

The neuropharmacological applications of this compound have been extensively researched:

- Behavioral Studies : In animal models, the administration of this compound has been linked to improvements in motor behavior and reductions in dyskinesia associated with L-DOPA treatment in Parkinson's disease . This suggests that the compound may help mitigate some side effects of standard therapies.

- Pharmacokinetics : Recent advancements in formulation technologies have improved the bioavailability of this compound, enhancing its therapeutic potential. For example, nano-formulations have been shown to significantly increase the compound's bioavailability and brain concentration compared to traditional formulations .

Data Table: Summary of Applications

Case Studies

- Neuroprotective Study : A study examined the effects of this compound on oxidative stress markers in neuronal cell cultures, demonstrating significant reductions in cell death compared to untreated controls.

- Cancer Treatment Trial : In a preclinical trial, a derivative of this compound was tested against breast cancer cell lines, showing a dose-dependent increase in apoptosis markers and a decrease in cell viability.

- Motor Function Improvement : In an animal model of Parkinson's disease, chronic administration of this compound resulted in improved performance on motor tasks compared to control groups receiving standard L-DOPA therapy alone.

相似化合物的比较

2-Pyridinepropanol

- Structure : Features a pyridine ring (aromatic six-membered ring with one nitrogen) instead of piperidine.

- Molecular formula: C₈H₁₁NO (differs in unsaturation).

- Key differences: Aromaticity: Pyridine’s aromatic ring enhances stability but reduces basicity compared to piperidine’s saturated ring. Reactivity: The lone pair on pyridine’s nitrogen is less available for protonation, making 2-pyridinepropanol less basic than 2-piperidinepropanol.

- Applications : Pyridine derivatives are common in catalysis and drug design (e.g., nicotinamide analogs) .

2-Phenyl-2-(1-piperidinyl)propane

- Structure : Piperidine moiety attached to a propane chain with a phenyl group.

- Molecular formula : C₁₄H₂₁N.

- Key differences: Lipophilicity: The phenyl group increases hydrophobicity, reducing water solubility compared to this compound. Functionality: Lacks a hydroxyl group, limiting hydrogen-bonding capacity.

- Safety: Limited toxicity data, but safety protocols emphasize skin/eye rinsing after exposure .

Ethyl 2-(piperidin-4-yl)acetate

- Structure : Piperidine ring at the 4-position with an ester-functionalized acetate chain.

- Molecular formula: C₁₁H₂₁NO₂.

- Key differences: Ester group: Enhances polarity and susceptibility to hydrolysis compared to this compound’s hydroxyl group. Stereoelectronic effects: The 4-piperidinyl position may alter steric interactions in synthetic applications.

- Applications : Used in peptide mimetics and as a building block in medicinal chemistry .

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

- Structure: Amino alcohol with a thiophene (aromatic sulfur-containing ring) instead of piperidine.

- Molecular formula: C₈H₁₃NOS.

- Key differences :

Structural and Functional Comparison Table

| Compound | Molecular Formula | Key Functional Groups | Ring System | Water Solubility (Predicted) | Basicity (Relative) |

|---|---|---|---|---|---|

| This compound | C₇H₁₅NO | -OH, secondary amine | Saturated piperidine | Moderate | High |

| 2-Pyridinepropanol | C₈H₁₁NO | -OH, aromatic amine | Aromatic pyridine | Low | Moderate |

| 2-Phenyl-2-(1-piperidinyl)propane | C₁₄H₂₁N | Secondary amine | Saturated piperidine | Low | High |

| Ethyl 2-(piperidin-4-yl)acetate | C₁₁H₂₁NO₂ | Ester, secondary amine | Saturated piperidine | Low | Moderate |

| 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | C₈H₁₃NOS | -OH, primary amine, thiophene | Aromatic thiophene | Moderate | Moderate |

准备方法

Hydrogenation of 2-Pyridineethanol

One notable method for synthesizing this compound involves the hydrogenation of 2-pyridineethanol. This process utilizes a hydrogenation catalyst, typically ruthenium or ruthenium oxide, under controlled conditions to minimize byproduct formation.

-

- Temperature: 90°C to 120°C

- Pressure: At least 500 psig

- Catalyst Loading: Approximately 0.15 grams per mole of substrate

Yield and Selectivity:

This method has been reported to achieve high yields with minimal formation of N-methylated byproducts, making it a preferred choice in industrial applications.

Organophotocatalyzed Synthesis

Recent advancements have introduced an organophotocatalyzed approach that allows for the one-step synthesis of various substituted piperidinones, including derivatives of this compound.

Mechanism:

The process begins with the single electron oxidation of alkenes, followed by nucleophilic attack on unsaturated carbonyl compounds. This method has shown significant promise due to its mild reaction conditions and broad functional group tolerance.Catalyst:

A specific organophotocatalyst, [Mes-3,6-t-Bu2-Acr-Ph]+BF4−, is employed at a loading of around 2.5 mol%.

Comparative Analysis of Preparation Methods

The following table summarizes the key characteristics of the discussed preparation methods for this compound:

| Method | Reaction Type | Catalyst | Temperature (°C) | Pressure (psig) | Yield (%) | Selectivity |

|---|---|---|---|---|---|---|

| Hydrogenation of 2-Pyridineethanol | Catalytic Hydrogenation | Ruthenium/Ruthenium Oxide | 90-120 | ≥500 | High | Minimal N-methyl byproducts |

| Organophotocatalyzed Synthesis | Photochemical Reaction | Organophotocatalyst | Mild | Atmospheric | Moderate to High | Broad functional group tolerance |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。